molecular formula C11H13ClN2O2 B2617641 N-(4-chlorophenyl)morpholine-4-carboxamide CAS No. 52625-27-1

N-(4-chlorophenyl)morpholine-4-carboxamide

Cat. No.: B2617641
CAS No.: 52625-27-1
M. Wt: 240.69
InChI Key: CJZZDRMAUJOWAD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)morpholine-4-carboxamide: is an organic compound with the molecular formula C11H13ClN2O2. It features a morpholine ring, which adopts a chair conformation, and a 4-chlorophenyl group attached to the nitrogen atom of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)morpholine-4-carboxamide typically involves the reaction of 4-chloroaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)morpholine-4-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new pharmaceuticals .

Medicine: It is being investigated for its potential use as an antiviral or anticancer agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain agrochemicals .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

  • N-(4-cyanophenyl)morpholine-4-carboxamide
  • N-(4-methylphenyl)morpholine-4-carboxamide
  • N-(4-fluorophenyl)morpholine-4-carboxamide

Comparison: N-(4-chlorophenyl)morpholine-4-carboxamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as N-(4-cyanophenyl)morpholine-4-carboxamide, the chlorine atom may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

N-(4-chlorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZZDRMAUJOWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52625-27-1
Record name 52625-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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